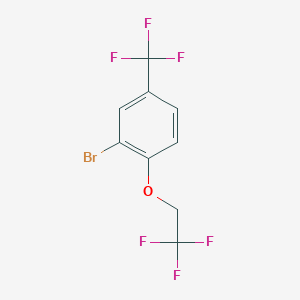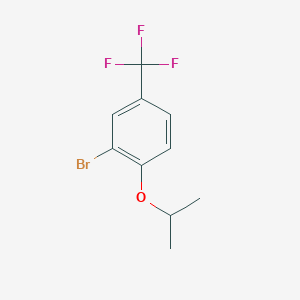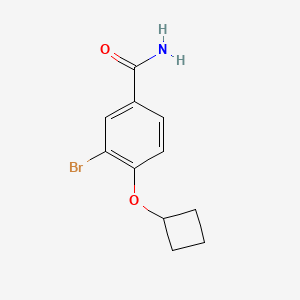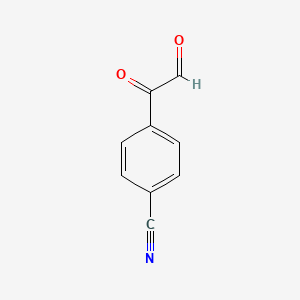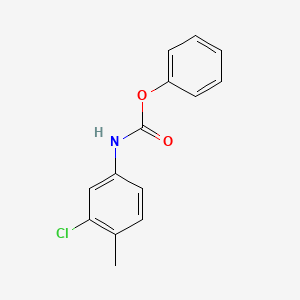
phenyl N-(3-chloro-4-methylphenyl)carbamate
Descripción general
Descripción
Phenyl N-(3-chloro-4-methylphenyl)carbamate, also known as O-CMT, is a synthetic compound that belongs to the class of carbamates. It has a CAS Number of 201023-69-0 .
Molecular Structure Analysis
The molecular formula of phenyl N-(3-chloro-4-methylphenyl)carbamate is C14H12ClNO2 . Its molecular weight is 261.7 g/mol .Physical And Chemical Properties Analysis
Phenyl N-(3-chloro-4-methylphenyl)carbamate has a predicted density of 1.291±0.06 g/cm3 and a predicted boiling point of 356.5±42.0 °C .Aplicaciones Científicas De Investigación
Cholinesterase Inhibition Phenylcarbamates, including variations like phenyl N-(3-chloro-4-methylphenyl)carbamate, have been studied for their inhibitory effect on cholinesterase enzymes. Electrochemical sensors have been used to evaluate the inhibitory potential of these compounds, showing some phenylcarbamates as effective inhibitors of butyrylcholinesterase and acetylcholinesterase (Vorčáková et al., 2015).
Insecticidal Activities The compound and its derivatives have been explored for their insecticidal properties. Studies have assessed the toxicity of chloro- and methyl-phenyl N-methylcarbamates, including dichlorophenyl and dimethyl-phenyl variants, to various insect species, with a focus on structure-activity relationships (Metcalf et al., 1963).
Pharmacological Action Research has been conducted on the pharmacological action of carbamates like phenyl N-(3-chloro-4-methylphenyl)carbamate, particularly their physostigmine-like actions, toxicities, and effects on biological systems such as intestinal peristalsis (Aeschlimann & Reinert, 1931).
Synthesis from Aniline The compound has been synthesized from aniline using methyl formate as a carbonylating agent. This green and efficient synthesis process provides an alternative to the conventional CO/CH3OH route (Yalfani et al., 2015).
Biological Monitoring Phenyl N-(3-chloro-4-methylphenyl)carbamate's metabolites have been identified in biological monitoring studies, indicating its metabolic breakdown and potential exposure in occupational settings (Schettgen et al., 2001).
Fungicidal Activities Some derivatives of phenyl N-(3-chloro-4-methylphenyl)carbamate exhibit fungicidal activities against various pathogens, demonstrating its potential in agricultural applications (Liu Wei-dong & Southern, 2005).
Herbicidal Antidote In agricultural research, certain phenylcarbamates have been used as herbicidal antidotes, showing potential in enhancing crop protection strategies (Hoffmann, 1962).
Antitumor Drug Intermediates Phenyl N-(3-chloro-4-methylphenyl)carbamate serves as an important intermediate in the synthesis of antitumor drugs, particularly small molecular inhibitors (Gan et al., 2021).
Kinetics and Mechanism of Hydrolysis Studies have been conducted on the kinetics and mechanism of hydrolysis of aryl carbazates, including variants with chloro- and methyl-phenyl groups, providing insight into the chemical behavior of these compounds (Vlasák & Mindl, 1997).
Cyclization in Aprotic Solvents Research into the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates, including those with chloro- and methyl-phenyl groups, in aprotic solvents has been conducted to understand their chemical transformations (Mindl et al., 2000).
Propiedades
IUPAC Name |
phenyl N-(3-chloro-4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-7-8-11(9-13(10)15)16-14(17)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCYDIGMFLZZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(3-chloro-4-methylphenyl)carbamate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Z,5Z)-Cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3114318.png)

![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)

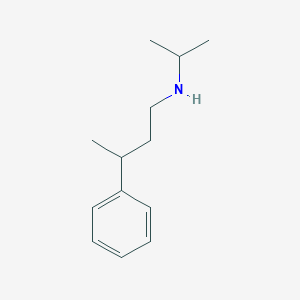
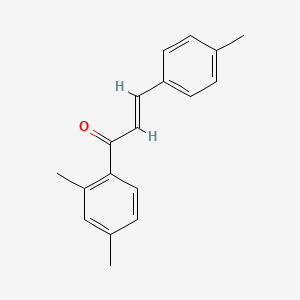
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)

